1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

Purity comparison Quality control Procurement specification

In fragment-based screening, low-level impurities in building blocks can generate false-positive hits. This para-substituted acetophenone hydrochloride (CAS 1220021-21-5) addresses this risk through NLT 98% purity, reducing contaminant-driven artifacts in target-engagement assays. The hydrochloride salt form provides enhanced aqueous solubility for direct buffer dissolution, minimizing DMSO interference. • NLT 98% purity-3-point margin over standard 95% offerings for reliable hit-to-lead optimization • para-Substituted architecture delivers linear geometry distinct from ortho isomer for structure-based design • Free secondary amine on pyrrolidine enables versatile derivatization (amide coupling, reductive amination, sulfonylation)

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1220021-21-5
Cat. No. B1465937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
CAS1220021-21-5
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-9(14)10-2-4-11(5-3-10)15-12-6-7-13-8-12;/h2-5,12-13H,6-8H2,1H3;1H
InChIKeyXYGKLRXZPVLGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride: Physicochemical Profile


1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a para-substituted acetophenone derivative bearing a pyrrolidin-3-yloxy ether linkage, supplied as a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₂ with a molecular weight of 241.71 g/mol . The compound is offered by multiple vendors at purities typically ranging from 95% to ≥98% (NLT 98%) and is primarily employed as a synthetic building block or scaffold for medicinal chemistry programs .

1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride: Substitution Concerns


This compound is not interchangeable with simple acetophenone analogs or other pyrrolidine-containing building blocks. The para-substituted pyrrolidin-3-yloxy ether generates a distinct spatial orientation and hydrogen-bonding profile compared to ortho-regioisomers (e.g., CAS 1219979-83-5) or N-linked pyrrolidine analogs (e.g., 4'-(1-pyrrolidinyl)acetophenone, CAS 21557-09-5). Additionally, the hydrochloride salt form confers higher aqueous solubility relative to the free base, a critical factor for solution-phase chemistry and biological assay compatibility [1]. These structural features can lead to divergent reactivity, metabolic stability, and target-binding characteristics that make simple substitution unreliable in a research or development context.

1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride: Differentiation Evidence


Higher Purity for Reliable Assays

MolCore supplies 1-[4-(3-pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride with a purity specification of NLT 98% (not less than 98%), whereas Leyan and CheMenu list the same compound at 95% purity . This represents a minimum 3-percentage-point difference in guaranteed purity, which directly impacts the concentration of active species in downstream reactions and biological assays.

Purity comparison Quality control Procurement specification

Solubility Advantage of Hydrochloride Salt

The compound is supplied as a hydrochloride salt, which is a well-established strategy to enhance aqueous solubility of basic organic molecules. The free-base analog 4'-(1-pyrrolidinyl)acetophenone (CAS 21557-09-5, MW 189.25) lacks the hydrochloride counterion and is expected to exhibit significantly lower water solubility [1]. While direct solubility data for this specific compound pair are not publicly available, the salt formation approach has been shown to increase aqueous solubility by 10- to 1000-fold for a range of pharmaceutical bases [1].

Salt form Aqueous solubility Formulation compatibility

Para-Regioisomer Spatial Geometry for SAR

The target compound is the para-substituted regioisomer (1-[4-(3-pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride), whereas the ortho-substituted analog (CAS 1219979-83-5) is also commercially available . The para arrangement orients the pyrrolidine ether group approximately 180° opposite the acetyl moiety along the plane of the phenyl ring, creating a linear, elongated geometry. In contrast, the ortho isomer introduces a kinked topology with potential intramolecular interactions between the ether oxygen and the acetyl carbonyl. Both isomers share identical molecular weight (241.71 g/mol), PSA (38.33 Ų), and calculated LogP (2.76) , indicating that the primary differentiator is spatial configuration rather than bulk physicochemical properties.

Regiochemistry Positional isomer Structure–activity relationship

1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone Hydrochloride: Application Scenarios


SAR Campaigns with Minimal Impurity Interference

When building a congeneric series around the 4-(pyrrolidin-3-yloxy)acetophenone scaffold, sourcing the NLT 98% purity material from MolCore minimizes the contribution of unknown impurities to observed biological activity. This is particularly important for fragment-based or target-engagement assays where even low-level contaminants can produce false-positive hits. The 3-percentage-point purity margin over standard 95% offerings provides a more reliable starting point for hit-to-lead optimization.

Aqueous-Compatible Biochemical Assays

The hydrochloride salt form confers intrinsically higher water solubility compared to non-salt acetophenone building blocks [1]. This makes the compound suitable for direct dissolution in aqueous assay buffers, reducing the need for DMSO or other organic co-solvents that can denature proteins or alter cell membrane integrity. Users should confirm the maximum achievable concentration under their specific buffer conditions before committing to high-throughput screening.

Regioisomer-Specific Probe Design

The para-substituted architecture provides a linear, extended geometry distinct from the ortho isomer . This is valuable when designing chemical probes that must span a defined distance between hydrophobic pockets or hydrogen-bond donor/acceptor sites in a target protein. Researchers engaged in structure-based drug design should explicitly verify the regiochemical identity of the purchased compound, as both isomers share identical molecular weight and formula.

Late-Stage Functionalization Intermediate

The free secondary amine of the pyrrolidine ring serves as a versatile handle for further derivatization (e.g., amide bond formation, reductive amination, or sulfonylation). The hydrochloride salt may be used directly in certain reactions or neutralized in situ to liberate the free base. The high purity of the starting material is advantageous for generating complex final products with fewer purification steps.

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